(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as FPTC, is a compound that has shown potential in scientific research applications. FPTC belongs to the family of thiazole compounds and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.
Scientific Research Applications
- Traditionally, cyanation reactions employ metal cyanides as cyanide sources. However, these metal cyanides can be toxic and environmentally unfriendly. Recent research has highlighted the use of combined cyanide sources as cyanating agents . These combined sources offer safer alternatives for introducing cyano groups into organic molecules. The compound may play a role in such cyanation reactions, contributing to the synthesis of nitrile compounds with diverse applications in organic chemistry.
- The compound’s unique properties, including stimuli-responsive Förster resonance energy transfer (FRET) behavior, make it promising for bio-imaging applications. When the compound interacts with specific stimuli (such as changes in pH or temperature), it undergoes conformational changes, leading to altered FRET signals. Researchers have explored its use for cyanide detection and cell viability tests in living cells . Imagine tracking cellular processes with precision using this compound!
- The biphenyl moiety within this compound has garnered attention due to its versatile applications. Researchers have synthesized various biphenyl-containing compounds and investigated their biological and medicinal properties. Patented approaches have explored the crucial role of biphenyl structures in active pharmaceutical ingredients (APIs) . Thus, our compound could contribute to drug discovery and development.
Cyanation Reactions Using Combined Cyanide Sources
Bio-imaging Applications via Stimuli-Responsive FRET Behavior
Scalable Synthesis and Medicinal Applications of Biphenyl Structures
properties
IUPAC Name |
(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4S/c24-19-8-4-5-9-20(19)27-28-21(14-25)23-26-22(15-29-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15,27H/b28-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWEMUNCJBINT-SGWCAAJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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